L-Stercobilinogen

Targeted Metabolomics Stereochemistry Biomarker Quantification

Commercial 'urobilinogen' products are often undefined mixtures of D-, L-, and I-isomers, introducing uncontrolled variables into heme catabolism studies. L-Stercobilinogen (CAS 17095-63-5) is the defined single enantiomer with fully saturated terminal pyrrolinone rings, ensuring assay specificity and quantitative reproducibility. - Authentic L-isomer reference standard for LC-MS or spectrophotometric calibration (Ehrlich's λ_max 560/490 nm). - Physiologically relevant: the predominant fecal urobilinogen species, elevated in β-thalassemia. - Eliminates batch-to-batch isomer variability; supplied with Certificate of Analysis for research use.

Molecular Formula C33H48N4O6
Molecular Weight 596.8 g/mol
CAS No. 17095-63-5
Cat. No. B103226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Stercobilinogen
CAS17095-63-5
Synonymsstercobilinogen
Molecular FormulaC33H48N4O6
Molecular Weight596.8 g/mol
Structural Identifiers
SMILESCCC1C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C
InChIInChI=1S/C33H48N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h16,19-21,26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)
InChIKeyVKGRRZVYCXLHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Stercobilinogen Analytical Introduction


L-Stercobilinogen (CAS 17095-63-5), also designated as (−)-stercobilinogen or L-urobilinogen, is a colorless, lipophilic tetrapyrrole belonging to the bilane class of bile pigments [1]. It is a key intermediate in the heme degradation pathway, formed in the large intestine through bacterial reduction of bilirubin-derived urobilinogens, and serves as the direct precursor to the brown fecal pigment stercobilin [2]. Unlike generic mixtures of urobilinogens, L-Stercobilinogen is a defined single enantiomer with a fully saturated structure, making it an essential reference standard for targeted metabolomics and biochemical research.

L-Stercobilinogen vs. Generic Urobilinogen Substitution Risks


Chemical procurement for research on heme catabolism must account for the fact that many commercial products labeled as 'Urobilinogen' are actually undefined mixtures of D-, L-, and I-urobilinogen isomers [1]. These stereoisomers possess distinct structural configurations, such as saturated versus aromatic terminal rings, which directly impact their biochemical reduction fate and spectroscopic behavior. L-Stercobilinogen (CAS 17095-63-5) is the L-isomer with completely hydrogenated outer pyrrolinone rings, making it fundamentally distinct from its D-urobilinogen analog [2]. Substituting this defined compound with a mixed-isomer product introduces uncontrolled experimental variables, undermining quantitative reproducibility in metabolic pathway studies, biomarker validation, or enzymatic assays. The following evidence demonstrates exactly where L-Stercobilinogen's quantifiable differentiation mandates its use over generic alternatives.

L-Stercobilinogen Differentiation Evidence


Enantiomeric Purity: Single Isomer vs. Mixed Urobilinogens

L-Stercobilinogen is a single, defined L-enantiomer, whereas the commonly available product 'Urobilinogens' (CAS 11000-27-4) is explicitly a mixture of D-urobilinogen, L-urobilinogen (stercobilinogen), and i-urobilinogen (mesobilirubinogen) [1]. This means a researcher using the mixed product cannot attribute a specific biological effect to a single isomer without further costly separation, while procurement of the target compound provides guaranteed compositional identity.

Targeted Metabolomics Stereochemistry Biomarker Quantification

Molecular Saturation: Most Reduced Tetrapyrrole

L-Stercobilinogen is chemically differentiated from its closest analog, D-urobilinogen, by a formal addition of four hydrogen atoms across its terminal pyrrole rings [1]. This is evidenced by their molecular formulas: L-Stercobilinogen (C₃₃H₄₈N₄O₆) and D-Urobilinogen (C₃₃H₄₄N₄O₆) [2]. A book chapter on pyrrolic compounds in the gut corroborates this, identifying (−)-stercobilinogen as the most highly reduced tetrapyrrole among the urobilinogens [3].

Redox Biochemistry Tetrapyrrole Chemistry Gut Microbial Metabolism

Bacterial Reduction Specificity

An in vitro study using mixed fecal organisms demonstrated that free and conjugated bilirubin, natural (+)-urobilin, and (−)-stercobilin were all reduced specifically to (−)-stercobilinogen as the sole urobilinoid product. In contrast, under identical incubation conditions, the analog mesobilirubin was reduced to a mixture of i-urobilin and (+)-urobilin, failing to yield (−)-stercobilinogen [1]. This demonstrates a unique substrate-dependent enzymatic routing that preferentially terminates at the stercobilinogen level for physiological substrates.

Microbial Metabolism Enzymatic Reduction Bile Pigment Biochemistry

Spectrophotometric Differentiation from Mesobilirubinogen

Spectrophotometric analysis of the colored products formed by the Ehrlich's aldehyde reagent revealed that, under acidic and weakly acidic pH conditions, the absorption maximum of mesobilirubinogen shifts 1 to 3 nm to a longer wavelength compared to that of stercobilinogen [1]. This small but measurable shift is a direct spectroscopic consequence of the structural difference between the two compounds, providing an analytical basis for differentiation.

Analytical Chemistry Ehrlich's Aldehyde Reaction Spectrophotometry

Predominant Fecal Urobilinogen

In normal human feces, stercobilinogen constitutes the predominant member of the urobilinogen group, while mesobilirubinogen occurs only in small amounts under physiological conditions. It is only during excessive hemolysis that mesobilirubinogen becomes detectable in quantities sufficient for crystallization [1]. This natural abundance hierarchy underscores that L-Stercobilinogen, not its analogs, is the quantitatively dominant fecal tetrapyrrole relevant to normal heme degradation.

Fecal Metabolomics Biomarker Discovery Heme Catabolism

L-Stercobilinogen Procurement Scenarios


Fecal Metabolomics for Hemolytic Disorders

L-Stercobilinogen is the predominant fecal urobilinogen in normal physiology and its levels are significantly elevated and correlated with anemia severity in heterozygous β-thalassemia patients [1]. Researchers quantifying fecal stercobilinogen as a biomarker for hemolysis require a pure L-isomer standard, not a mixed urobilinogen product, to ensure that their LC-MS or colorimetric assay signal is correctly calibrated against the true dominant fecal species .

In Vitro Gut Bilirubin Reduction Modeling

The 1972 study by Fahmy et al. demonstrated that mixed fecal bacteria reduce bilirubin specifically to (−)-stercobilinogen, while the analog mesobilirubin is reduced to a different set of isomers [1]. For in vitro gut microbiota studies designed to replicate the physiological bilirubin-to-stercobilin pathway, L-Stercobilinogen is the only authentic product standard. Using mesobilirubinogen or a mixed-isomer product would not represent the true endpoint of the bacterial reduction of bilirubin.

Ehrlich’s Aldehyde Assay Method Development

The spectral differentiation study by Sakurai established that the colored product of stercobilinogen with Ehrlich's reagent displays absorption maxima at 560 mμ and 490 mμ (pH 4.2), with a quantifiable 1–3 nm shift relative to the mesobilirubinogen-derived product [1]. Analytical laboratories developing or validating spectrophotometric methods for urobilinogen quantification must use an authentic L-Stercobilinogen standard to correctly set λ_max calibration parameters and to distinguish the target analyte from co-occurring mesobilirubinogen in clinical specimens.

Redox Studies on Tetrapyrrole Saturation

L-Stercobilinogen is defined as 'the most highly reduced tetrapyrrole' among urobilinogens, possessing four additional hydrogen atoms compared to D-urobilinogen, resulting in fully saturated terminal rings [1]. This makes it an essential reference compound for investigating structure-activity relationships in bile pigment redox chemistry, where less-reduced analogs (e.g., D-urobilinogen or mesobilirubinogen) cannot serve as proxies for the terminal reduction state.

Quote Request

Request a Quote for L-Stercobilinogen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.